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Compound of Interest

Compound Name: 2-Methoxy-3,4-dimethylphenol

Cat. No.: B096008 Get Quote

An important note on the target compound: Publicly accessible scientific literature and chemical

databases contain limited information regarding "2-Methoxy-3,4-dimethylphenol." However,

substantial data is available for its structural isomer, 4-Methoxy-2,3-dimethylphenol (CAS

Registry Number: 35355-33-0). This technical guide will focus on the known properties,

synthesis, and potential biological activities of this well-documented isomer. All data and

protocols presented herein pertain to 4-Methoxy-2,3-dimethylphenol, a member of the guaiacol

derivative family.

This guide is intended for researchers, scientists, and professionals in drug development,

providing a comprehensive overview of the chemical's characteristics, synthesis, and biological

significance, based on current scientific knowledge.

Chemical and Physical Properties
The fundamental physicochemical properties of 4-Methoxy-2,3-dimethylphenol are summarized

below. These properties are crucial for its handling, formulation, and application in experimental

settings.
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Property Value Source

CAS Registry Number 35355-33-0 PubChem[1]

Molecular Formula C₉H₁₂O₂ PubChem[1]

Molecular Weight 152.19 g/mol PubChem[1]

IUPAC Name 4-methoxy-2,3-dimethylphenol PubChem[1]

Computed XLogP3 1.6 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Exact Mass 152.083729621 Da PubChem[1]

Monoisotopic Mass 152.083729621 Da PubChem[1]

Topological Polar Surface Area 29.5 Å² PubChem[1]

Heavy Atom Count 11 PubChem[1]

Synthesis of Substituted Guaiacol Derivatives
While a specific, detailed synthesis protocol for 4-Methoxy-2,3-dimethylphenol is not readily

available in the reviewed literature, general methods for the synthesis of aryl-substituted

guaiacol (2-methoxyphenol) derivatives have been described. One such approach involves the

acid-mediated rearrangement of oxidopyrylium cycloadducts derived from maltol and aryl

acetylenes. This method provides a pathway to various substituted guaiacol structures.

A generalized workflow for such a synthesis is presented below.
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General synthesis workflow for guaiacol derivatives.
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Potential Biological Activities and Applications
Methoxyphenols, including guaiacol derivatives, are recognized for a range of biological

activities, primarily antioxidant and anti-inflammatory properties. These activities suggest

potential applications in pharmacology and drug development.

Antioxidant Activity
Many phenolic compounds, including guaiacol derivatives, are potent antioxidants. Their ability

to scavenge free radicals is a key mechanism in mitigating oxidative stress, which is implicated

in numerous diseases. The antioxidant capacity of these compounds is often evaluated through

assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Anti-inflammatory Activity
A significant area of research for methoxyphenols is their role as anti-inflammatory agents.

Studies have shown that many 2-methoxyphenols act as inhibitors of cyclooxygenase-2 (COX-

2).[2] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the

synthesis of prostaglandins, which are key inflammatory mediators.[3][4] The selective

inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while

minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also

inhibit COX-1.[4][5]

The table below summarizes the reported biological activities of various 2-methoxyphenol

derivatives, providing context for the potential efficacy of 4-Methoxy-2,3-dimethylphenol.
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Compound/Cla
ss

Biological
Activity

Cell
Line/Model

IC₅₀ / EC₂₀ Source

2-

Methoxyphenols

(general)

COX-2 Inhibition RAW 264.7 cells Not specified [2]

2-

Methoxyphenols

(general)

DPPH Radical

Scavenging
In vitro Not specified [2]

2-

Methoxyphenols

(general)

Cytotoxicity HSG tumor cells Varies [2]

Curcumin Cytotoxicity HSG tumor cells
Lower (more

potent)
[2]

Dehydrodiisoeug

enol
COX-2 Inhibition RAW 264.7 cells Potent inhibitor [2]

2-Allyl-4-

methoxyphenol

DPPH Radical

Scavenging
In vitro High activity [6]

2,4-

Dimethoxyphenol

DPPH Radical

Scavenging
In vitro High activity [6]

Key Experimental Protocols
Detailed experimental protocols for 4-Methoxy-2,3-dimethylphenol are not available. Therefore,

this section provides standardized, general protocols for key assays used to evaluate the

biological activities of phenolic compounds.

DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of a

compound by measuring its ability to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-

colored diphenylpicrylhydrazine, and the change in absorbance is measured
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spectrophotometrically.[7][8]
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Workflow for the DPPH radical scavenging assay.

Methodology:

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent like

methanol or ethanol. The solution should be freshly prepared and protected from light.
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Sample Preparation: Dissolve the test compound (4-Methoxy-2,3-dimethylphenol) in the

same solvent to create a stock solution, from which serial dilutions are made. A known

antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

Reaction: In a 96-well plate or cuvettes, add a defined volume of the test sample or control to

the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

Incubation: The reaction mixtures are incubated at room temperature in the dark for

approximately 30 minutes.

Measurement: The absorbance of each mixture is measured at 517 nm using a

spectrophotometer.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the

formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the

concentration of the compound required to scavenge 50% of the DPPH radicals) is then

determined from a dose-response curve.[9]

MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a

measure of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble

purple formazan product. The amount of formazan produced is proportional to the number of

viable cells.[10]
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Workflow for the MTT cytotoxicity assay.
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Methodology:

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compound.

Include untreated cells as a negative control and a known cytotoxic agent as a positive

control.

Incubation: Incubate the plates for a period of 24 to 72 hours, depending on the cell type and

experimental design.

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an

additional 2-4 hours. During this time, viable cells will convert the MTT into formazan

crystals.

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified

isopropanol, to each well to dissolve the formazan crystals.

Measurement: Measure the absorbance of the solution in each well using a microplate

reader at a wavelength of approximately 570 nm.

Analysis: The absorbance is directly proportional to the number of viable cells. The results

can be used to calculate the percentage of cell viability and determine the IC₅₀ value of the

compound.

Northern Blot Analysis for COX-2 Gene Expression
To investigate the effect of a compound on the expression of a specific gene, such as COX-2,

Northern blotting can be employed. This technique measures the amount of a specific mRNA in

a sample.

Principle: Total RNA is extracted from cells, separated by size via gel electrophoresis,

transferred to a membrane, and then hybridized with a labeled probe specific for the target

mRNA (in this case, COX-2). The signal from the probe is then detected, providing a measure

of the target mRNA's abundance.
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Workflow for Northern blot analysis.
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Methodology:

Cell Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat them

with an inflammatory stimulus like lipopolysaccharide (LPS) in the presence or absence of

the test compound.

RNA Extraction: Isolate total RNA from the treated and control cells using a suitable method

(e.g., Trizol reagent).

Gel Electrophoresis: Separate the extracted RNA samples on a denaturing agarose gel.

Blotting: Transfer the size-separated RNA from the gel to a solid support, such as a nylon or

nitrocellulose membrane.

Hybridization: Incubate the membrane with a labeled probe (e.g., a radiolabeled or

fluorescently labeled cDNA) that is complementary to the COX-2 mRNA sequence.

Washing and Detection: Wash the membrane to remove any non-specifically bound probe.

Detect the signal from the hybridized probe using an appropriate method (e.g.,

autoradiography for radioactive probes).

Analysis: Quantify the signal intensity, which corresponds to the level of COX-2 mRNA

expression. A housekeeping gene (e.g., GAPDH) is often used as a loading control for

normalization.

Signaling Pathway: COX-2 Inhibition
The anti-inflammatory effects of many phenolic compounds are attributed to their inhibition of

the COX-2 enzyme, which is a central component of the inflammatory pathway.
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Mechanism of COX-2 inhibition in inflammation.

Pathway Description:

Induction: Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) or cytokines

like TNF-α and IL-1β, trigger signaling cascades within cells (e.g., macrophages) that lead to

the increased transcription and translation of the COX-2 gene.[3][11]

Catalysis: The resulting COX-2 enzyme catalyzes the conversion of arachidonic acid into

prostaglandin H₂, which is then further converted into various prostaglandins, including

PGE₂.

Inflammatory Response: These prostaglandins are potent mediators of inflammation,

causing vasodilation, increasing vascular permeability, and sensitizing nerve endings, which

leads to the classic signs of inflammation: pain, fever, and swelling.[3]

Inhibition: A COX-2 inhibitor, such as a methoxyphenol derivative, can bind to the active site

of the COX-2 enzyme, blocking its ability to convert arachidonic acid into prostaglandins.

This action reduces the inflammatory response.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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